molecular formula C12H13F3O3 B7873605 4-[3-(Trifluoromethoxy)phenyl]oxan-4-ol

4-[3-(Trifluoromethoxy)phenyl]oxan-4-ol

Cat. No.: B7873605
M. Wt: 262.22 g/mol
InChI Key: DENFVANHOJZDAU-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethoxy)phenyl]oxan-4-ol is a fluorinated oxane derivative characterized by a hydroxyl group and a 3-(trifluoromethoxy)phenyl substituent attached to the oxane (tetrahydropyran) ring. This compound combines the structural rigidity of the oxane scaffold with the electron-withdrawing trifluoromethoxy (–OCF₃) group, which enhances its metabolic stability and influences its physicochemical properties, such as lipophilicity and polarity.

Properties

IUPAC Name

4-[3-(trifluoromethoxy)phenyl]oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O3/c13-12(14,15)18-10-3-1-2-9(8-10)11(16)4-6-17-7-5-11/h1-3,8,16H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENFVANHOJZDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC(=CC=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

4-(3-Bromophenyl)oxane-4-carboxylic acid

  • Structure : Oxane ring with a 3-bromophenyl group and a carboxylic acid substituent.
  • Key Differences: Replacing –Br with –OCF₃ increases steric bulk and electron-withdrawing effects.
  • Applications : Carboxylic acid derivatives are often used as intermediates in drug synthesis, while hydroxylated oxanes may exhibit enhanced solubility .

(3R,4R)-4-(Hydroxymethyl)oxan-3-ol

  • Structure : Oxane with hydroxymethyl and hydroxyl groups at positions 3 and 3.
  • Key Differences : The absence of aromatic substitution reduces lipophilicity. The stereochemistry (R,R configuration) may influence chiral recognition in biological systems.
  • Applications : Widely used as a building block in polymer chemistry and chiral synthesis .

Trifluoromethoxy-Substituted Analogues

gamma-[3-(Trifluoromethoxy)phenyl]-gamma-butyrolactone

  • Structure : Gamma-butyrolactone fused to a 3-(trifluoromethoxy)phenyl group.
  • Key Differences : The lactone ring introduces electrophilicity, making it reactive toward nucleophiles, unlike the stable oxane scaffold.
  • Synthetic Yield : Gamma-butyrolactone derivatives are synthesized via cyclization with yields dependent on substituent positioning .

2-(4-Bromophenyl)-4-[3-(trifluoromethoxy)phenyl]thiazole

  • Structure : Thiazole core with bromophenyl and trifluoromethoxyphenyl groups.
  • Key Differences : Thiazole’s aromaticity and sulfur atom enhance π-π stacking and metal-binding capabilities. The –Br substituent allows further functionalization via cross-coupling reactions.
  • Mass Data : ESI-MS m/z: 400.2 [M+H]+ .

Positional Isomerism Effects

4-[4-(Trifluoromethoxy)phenyl]oxan-4-ol

  • Structure : Trifluoromethoxy group at the para position of the phenyl ring.
  • Electronic effects (e.g., resonance) may differ due to substituent positioning.
  • Derivatives : Analogues like 4-(trifluoromethoxy)cinnamic acid exhibit UV absorption properties useful in photochemical studies .

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